molecular formula C17H19NO2S B5027035 N-(2-methoxyethyl)-4-[(phenylthio)methyl]benzamide

N-(2-methoxyethyl)-4-[(phenylthio)methyl]benzamide

Cat. No.: B5027035
M. Wt: 301.4 g/mol
InChI Key: QCBHNXIOKYBCAH-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)-4-[(phenylthio)methyl]benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs due to its bioactivity. The compound also has a methoxyethyl group and a phenylthio group attached to the benzamide structure .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine with a carboxylic acid or its derivative to form the benzamide moiety. The methoxyethyl and phenylthio groups would likely be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar benzamide core, with the methoxyethyl and phenylthio groups adding steric bulk and potentially influencing the compound’s reactivity and interactions .


Chemical Reactions Analysis

As an organic compound, “this compound” could undergo a variety of chemical reactions. The benzamide moiety could participate in substitution reactions, and the compound could potentially be modified through reactions at the methoxyethyl or phenylthio groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzamide moiety could result in the compound having solid state at room temperature, and the methoxyethyl and phenylthio groups could influence its solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many benzamide derivatives have biological activity and are used as pharmaceutical drugs. The methoxyethyl and phenylthio groups could potentially influence the compound’s biological activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include further studies to determine its potential uses, particularly in the field of pharmaceuticals. Additionally, research could be conducted to optimize its synthesis and to explore its reactivity .

Properties

IUPAC Name

N-(2-methoxyethyl)-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-20-12-11-18-17(19)15-9-7-14(8-10-15)13-21-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBHNXIOKYBCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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